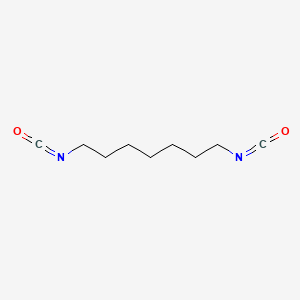
1,7-Diisocyanatoheptane
Overview
Description
1,7-Diisocyanatoheptane, also known as heptamethylene diisocyanate, is a chemical compound with the molecular formula C9H14N2O2 . It is used in various applications due to its reactivity with compounds containing active hydrogen atoms .
Molecular Structure Analysis
The molecular structure of 1,7-Diisocyanatoheptane consists of a seven-carbon chain (heptane) with an isocyanate group (-N=C=O) attached at the first and seventh carbons . The exact structure can be determined using techniques such as X-ray crystallography or electron diffraction .Scientific Research Applications
Dendritic Architecture Construction
1,7-Diisocyanatoheptane has been utilized in the synthesis of novel isocyanate-based monomers for dendritic construction. These monomers are significant for developing dendritic architectures, featuring a triad of protected functionality connected to a stable isocyanate moiety, enhancing their utility in various applications (Newkome, Weis, & Childs, 1998).
Antioxidant Properties in Natural Polyphenols
Research has explored the antioxidant activity of diarylheptanoids, a class of compounds including 1,7-bis-(3,4-dihydroxyphenyl)-heptan-3-one, derived from wood bark. These compounds exhibit significant antioxidant potential, surpassing even well-known antioxidants like curcumin, suggesting potential applications in various fields (Ponomarenko et al., 2014).
Synthesis of Perylene Bisimide Dyes
The compound plays a role in the synthesis and characterization of regioisomerically pure 1,7-disubstituted perylene bisimide dyes. These dyes have various applications due to their unique optical and electrochemical properties, which are important in materials science and chemistry (Würthner et al., 2004).
Bio-Based Polyurethane Development
1,7-Diisocyanatoheptane is used in the development of bio-based polyurethanes (PUs), by reacting with natural diols. This application is crucial in creating environmentally friendly materials with diverse physical properties, such as different crystalline structures and mechanical strengths (Hojabri, Kong, & Narine, 2010).
Synthesis of Novel Natural Product Analogs
The compound is significant in synthesizing natural product analogs, such as engelhardione, for developing novel treatments for bacterial infections. Through chemical diversification of this scaffold, derivatives with moderate antibacterial activities have been produced, providing leads for further drug development (Shen et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1,7-diisocyanatoheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSEWQOIIZLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500391 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diisocyanatoheptane | |
CAS RN |
18020-78-5 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



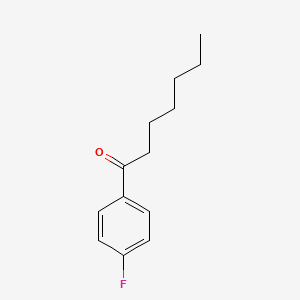
![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)

![5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3048624.png)


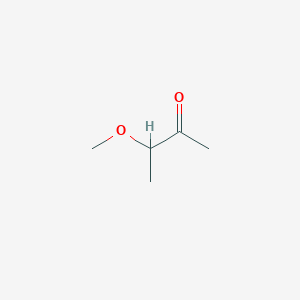
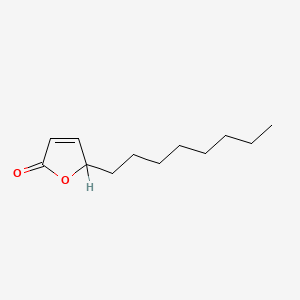
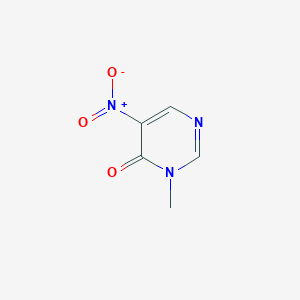
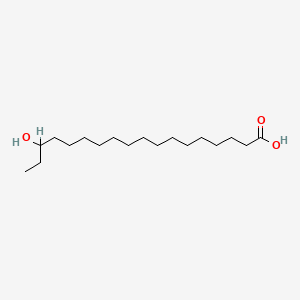
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B3048636.png)

![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3048639.png)
![hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B3048640.png)